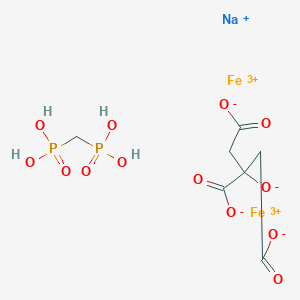
Hexanal 2,4-dinitrophenylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexanal 2,4-dinitrophenylhydrazone is a compound with the molecular formula C12H16N4O4 . It is used as a standard for elemental analysis and as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of Hexanal 2,4-dinitrophenylhydrazone involves a reaction with 2,4-dinitrophenylhydrazine . The production of a yellow, orange, or red dinitrophenylhydrazone precipitate indicates a positive test .Molecular Structure Analysis
The molecular structure of Hexanal 2,4-dinitrophenylhydrazone can be represented by the InChI string:InChI=1S/C12H16N4O4/c1-2-3-4-5-8-13-14-11-7-6-10 (15 (17)18)9-12 (11)16 (19)20/h6-9,14H,2-5H2,1H3 . This structure can be viewed using Java or Javascript . Chemical Reactions Analysis
The chemical reaction of Hexanal 2,4-dinitrophenylhydrazone involves a nucleophilic addition-elimination reaction. The 2,4-dinitrophenylhydrazine first adds across the carbon-oxygen double bond (the addition stage) to give an intermediate compound which then loses a molecule of water (the elimination stage) .Physical And Chemical Properties Analysis
Hexanal 2,4-dinitrophenylhydrazone has a molecular weight of 280.28 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 6 . It has a Rotatable Bond Count of 6 . The Exact Mass is 280.11715500 g/mol and the Monoisotopic Mass is 280.11715500 g/mol . The Topological Polar Surface Area is 116 Ų .科学的研究の応用
1. Analytical Chemistry and Detection of Carbonyl Compounds
Hexanal 2,4-dinitrophenylhydrazone is utilized in the determination of carbonyl compounds through oxidative chemiluminescence. This method can be applied for assessing oxidative deterioration in various substances, such as linoleic acid, and in studying the effects of enzymes like lipoxygenase on fatty acids (Townshend, 1998).
2. Food Industry Applications
In the food industry, this compound plays a role in characterizing volatile carbonyl compounds in meat products. For example, it has been used to isolate and quantify volatile compounds from irradiated lard, contributing to the understanding of food preservation and safety (Witting & Schweigert, 1958).
3. Evaluation of Oxidative States in Food Storage
Hexanal 2,4-dinitrophenylhydrazone is instrumental in evaluating the oxidative state of foods during storage. It has been applied in methods to quantify hexanal, an indicator of lipid oxidation, in products like potato crisps, using techniques like gas chromatography and high-performance liquid chromatography (Sanches-Silva et al., 2004).
4. Chromatography and Separation Sciences
It is also significant in separation sciences, particularly in chromatography. Hexanal 2,4-dinitrophenylhydrazone is used for the separation of carbonyl compounds, aiding in the identification and analysis of various chemical substances (Corbin et al., 1960).
5. Biochemical Analysis
In biochemical analysis, this compound is used for the identification of modified peptides and lipid-protein conjugates, which are crucial in understanding oxidative stress and its biological effects (Fenaille et al., 2004).
Safety And Hazards
Hexanal 2,4-dinitrophenylhydrazone should be kept away from open flames, hot surfaces, and sources of ignition . It is recommended to take precautionary measures against static discharge . Personal protective equipment/face protection should be worn and adequate ventilation should be ensured . Contact with skin, eyes, or clothing should be avoided . Ingestion and inhalation should be avoided . Dust formation should be avoided .
特性
IUPAC Name |
N-(hexylideneamino)-2,4-dinitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4/c1-2-3-4-5-8-13-14-11-7-6-10(15(17)18)9-12(11)16(19)20/h6-9,14H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUYYAXVFFVQNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40323942 |
Source


|
| Record name | 1-(2,4-Dinitrophenyl)-2-hexylidenehydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40323942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexanal 2,4-dinitrophenylhydrazone | |
CAS RN |
1527-97-5 |
Source


|
| Record name | 1-(2,4-Dinitrophenyl)-2-hexylidenehydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40323942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexanal 2,4-Dinitrophenylhydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














